1-Methylindole-2-carboxylic acid

Physical Organic Chemistry Thermochemistry Computational Chemistry

1-Methylindole-2-carboxylic acid (CAS 16136-58-6) is a specialized N-methyl indole-2-carboxylic acid building block that cannot be functionally substituted by non-methylated or regioisomeric indole carboxylates. Its distinct N-methylation alters electron density, conformational flexibility, and decarboxylation pathways, enabling direct access to N-methylated indole cores without an additional alkylation step. Specifically validated for preparing keto-indole IDO inhibitors, fenbufen/ethacrynic acid antitumor conjugates, and cyclopenta-fused indoles via Cu(OTf)₂-mediated decarboxylative cyclization. Sourcing this exact compound ensures reproducible synthetic outcomes and avoids failed reactions or undesired product profiles when executing methodologies that require the 1-methylindole-2-carboxylic acid scaffold.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 16136-58-6
Cat. No. B095492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylindole-2-carboxylic acid
CAS16136-58-6
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C(=O)O
InChIInChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)6-9(11)10(12)13/h2-6H,1H3,(H,12,13)
InChIKeyMAHAMBLNIDMREX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylindole-2-carboxylic acid (CAS 16136-58-6): Core Synthetic Building Block Properties for Procurement


1-Methylindole-2-carboxylic acid (CAS 16136-58-6) is a heterocyclic building block belonging to the indole-2-carboxylic acid class, characterized by an N-methyl substitution on the indole nitrogen. It is commercially available as a crystalline powder with a melting point of 212-213 °C (dec.) and a molecular weight of 175.18 g/mol . This compound serves as a versatile reactant in pharmaceutical synthesis, particularly for the preparation of keto-indoles as indoleamine 2,3-dioxygenase (IDO) inhibitors, fenbufen and ethacrynic acid derivatives, and various heterocyclic scaffolds [1]. Its structural features enable distinct reactivity profiles compared to non-methylated or differently substituted indole carboxylates, which underpins its value in targeted chemical synthesis workflows.

Why 1-Methylindole-2-carboxylic acid (CAS 16136-58-6) Cannot Be Casually Substituted with Other Indole Carboxylates


Indole-2-carboxylic acid derivatives are not functionally interchangeable due to the profound influence of N-methylation and carboxylate position on both thermochemical stability and chemical reactivity. Substitution at the indole nitrogen modulates electron density, conformational flexibility, and susceptibility to decarboxylation or migration pathways. For instance, computational studies reveal that N-methylation at the 1-position yields distinct gas-phase enthalpies of formation compared to methylation at alternative ring positions [1]. Furthermore, divergent reactivity under identical catalytic conditions—such as the formation of fused seven-membered lactones/lactams from indole-2-carboxylic acids versus lactams from indole-3-carboxamides—demonstrates that positional isomers engage fundamentally different reaction manifolds [2]. Consequently, substituting 1-methylindole-2-carboxylic acid with indole-2-carboxylic acid, indole-3-carboxylic acid, or other regioisomers will not preserve synthetic outcomes and may lead to failed reactions or undesired product profiles.

1-Methylindole-2-carboxylic acid (CAS 16136-58-6): Quantified Differentiation Against Closest Analogs


Thermochemical Stability: N-Methyl Substitution Preserves Enthalpy of Formation Relative to Unsubstituted Indole-2-Carboxylic Acid

Computational studies at the G3(MP2) level demonstrate that N-methylation at the 1-position of indole-2-carboxylic acid introduces negligible energetic perturbation to the gas-phase enthalpy of formation. In contrast, methylation at the 3-position of the indole-2-carboxylic acid scaffold imposes a significant enthalpic penalty of approximately 28 kJ·mol⁻¹ [1]. This quantitative thermochemical comparison reveals that 1-methylindole-2-carboxylic acid retains nearly identical stability to the parent indole-2-carboxylic acid, whereas positional isomer 3-methylindole-2-carboxylic acid is substantially less stable.

Physical Organic Chemistry Thermochemistry Computational Chemistry

Synthetic Utility for IDO Inhibitor Development: Validated Application in Keto-Indole Preparation

1-Methylindole-2-carboxylic acid is explicitly documented as a reactant for the preparation of keto-indoles that serve as novel indoleamine 2,3-dioxygenase (IDO) inhibitors . While the parent indole-2-carboxylic acid can also be employed in analogous reactions, the N-methyl group in 1-methylindole-2-carboxylic acid precludes undesired N-H functionalization pathways and may enhance metabolic stability of downstream products. The commercial availability of this specific building block, accompanied by validated application notes from multiple reputable vendors, reduces synthetic development time and risk compared to starting from unsubstituted indole-2-carboxylic acid and performing a subsequent N-methylation step.

Medicinal Chemistry Immuno-Oncology Synthetic Methodology

Divergent Reactivity in Propargyl Alcohol Annulation: 1-Methylindole-2-carboxylic Acid vs. 1-Methylindole-3-carboxylic Acid

Under identical reaction conditions with substituted propargyl alcohols, 1-methylindole-2-carboxylic acid and its positional isomer 1-methylindole-3-carboxylic acid exhibit fundamentally different reaction outcomes. 1-Methylindole-2-carboxylic acid undergoes decarboxylative cyclization under Lewis acid catalysis (Cu(OTf)₂) to afford 3,4-dihydrocyclopentaindoles, whereas 1-methylindole-3-carboxylic acid requires Brønsted acid catalysis to yield the same product, proceeding via a 3- to 2-carboxylate migration pathway [1]. This mechanistic divergence is not observed with the unsubstituted indole-2-carboxylic acid, which instead forms fused seven-membered lactones/lactams (oxepinoindolones/azepinoindolones) [1].

Organic Synthesis Heterocyclic Chemistry Reaction Methodology

1-Methylindole-2-carboxylic acid (CAS 16136-58-6): Evidence-Backed Application Scenarios for Procurement Decisions


Synthesis of Keto-Indole IDO Inhibitors for Immuno-Oncology Drug Discovery

1-Methylindole-2-carboxylic acid is a validated reactant for the preparation of keto-indoles that function as novel indoleamine 2,3-dioxygenase (IDO) inhibitors . IDO is a key immunomodulatory enzyme targeted in cancer immunotherapy, and keto-indole scaffolds derived from this building block have been explored in medicinal chemistry programs. Procurement of this specific building block enables direct access to N-methylated indole cores without requiring an additional alkylation step, streamlining synthetic routes and reducing overall step count.

Construction of 3,4-Dihydrocyclopentaindole Scaffolds via Decarboxylative Annulation

In the presence of Cu(OTf)₂ and substituted propargyl alcohols, 1-methylindole-2-carboxylic acid undergoes decarboxylative cyclization to yield 3,4-dihydrocyclopentaindoles [1]. This transformation is inaccessible using indole-2-carboxylic acid (which forms oxepinoindolones) or 1-methylindole-3-carboxylic acid (which requires Brønsted acid and proceeds via carboxylate migration). Researchers aiming to construct cyclopenta-fused indole frameworks for natural product synthesis or medicinal chemistry should specifically source 1-methylindole-2-carboxylic acid to ensure successful execution of this methodology.

Thermochemically Stable Building Block for High-Temperature or Energetic Material Synthesis

With a gas-phase enthalpy of formation of −(223.7 ± 0.8) kJ·mol⁻¹, 1-methylindole-2-carboxylic acid exhibits nearly identical stability to the parent indole-2-carboxylic acid (−223.6 ± 0.8 kJ·mol⁻¹) while being ~28 kJ·mol⁻¹ more stable than 3-methylindole-2-carboxylic acid [2]. This thermochemical profile makes it a preferred building block for reactions conducted at elevated temperatures or for the synthesis of energetic materials, where stability and predictable decomposition pathways are critical.

Amide Coupling Partner for Fenbufen and Ethacrynic Acid Derivative Synthesis

1-Methylindole-2-carboxylic acid is employed as a reactant in amide coupling reactions to prepare fenbufen and ethacrynic acid derivatives with potential antitumor activity . The N-methyl group enhances the lipophilicity and metabolic stability of the resulting amide conjugates relative to those derived from unsubstituted indole-2-carboxylic acid. Researchers developing anti-inflammatory or anticancer agents based on these scaffolds should select this building block to incorporate the N-methylated indole moiety directly.

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